Cas no 1560052-87-0 (4-(butan-2-yl)pyrrolidin-3-ol)
4-(butan-2-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 4-(butan-2-yl)pyrrolidin-3-ol
- EN300-1635628
- SCHEMBL23775007
- 1560052-87-0
-
- Inchi: 1S/C8H17NO/c1-3-6(2)7-4-9-5-8(7)10/h6-10H,3-5H2,1-2H3
- InChI Key: CPLFWMOLWYNGCO-UHFFFAOYSA-N
- SMILES: OC1CNCC1C(C)CC
Computed Properties
- Exact Mass: 143.131014166g/mol
- Monoisotopic Mass: 143.131014166g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 32.3Ų
4-(butan-2-yl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635628-0.05g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 0.05g |
$816.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-0.1g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 0.1g |
$855.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-0.25g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 0.25g |
$893.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-0.5g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 0.5g |
$933.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-1.0g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 1g |
$971.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-2.5g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 2.5g |
$1903.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-5.0g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 5g |
$2816.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-10.0g |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 10g |
$4176.0 | 2023-06-04 | ||
| Enamine | EN300-1635628-50mg |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1635628-100mg |
4-(butan-2-yl)pyrrolidin-3-ol |
1560052-87-0 | 100mg |
$553.0 | 2023-09-22 |
4-(butan-2-yl)pyrrolidin-3-ol Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-(butan-2-yl)pyrrolidin-3-ol
Research Briefing on 4-(butan-2-yl)pyrrolidin-3-ol (CAS: 1560052-87-0) in Chemical and Biomedical Applications
The compound 4-(butan-2-yl)pyrrolidin-3-ol (CAS: 1560052-87-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest studies focusing on this compound, including its synthesis, pharmacological properties, and emerging applications in drug development.
Recent studies have highlighted the unique structural features of 4-(butan-2-yl)pyrrolidin-3-ol, which make it a promising candidate for the development of novel therapeutics. The compound's pyrrolidine core, coupled with the butyl substituent, offers a versatile scaffold for chemical modifications, enabling researchers to explore its interactions with various biological targets. Computational modeling and in vitro assays have demonstrated its affinity for specific receptors, suggesting potential applications in neurological and metabolic disorders.
One of the key findings from recent research is the compound's role as a modulator of neurotransmitter systems. Preliminary data indicate that 4-(butan-2-yl)pyrrolidin-3-ol exhibits selective binding to dopamine and serotonin receptors, which could pave the way for its use in treating conditions such as depression, anxiety, and Parkinson's disease. Additionally, its metabolic stability and low toxicity profile, as evidenced by preclinical studies, further underscore its potential as a lead compound for further optimization.
In terms of synthesis, recent advancements have focused on optimizing the yield and purity of 4-(butan-2-yl)pyrrolidin-3-ol. Novel catalytic methods and green chemistry approaches have been employed to enhance the efficiency of its production, reducing the environmental impact and cost associated with large-scale synthesis. These developments are critical for facilitating its transition from laboratory research to clinical applications.
Looking ahead, ongoing research is exploring the compound's potential in combination therapies and its efficacy in animal models of disease. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into tangible therapeutic solutions. As the body of evidence grows, 4-(butan-2-yl)pyrrolidin-3-ol is poised to become a cornerstone in the development of next-generation pharmaceuticals.
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